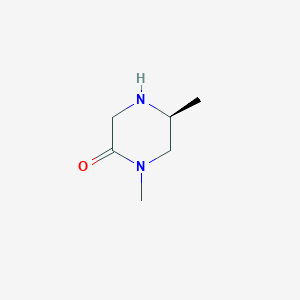

(S)-1,5-Dimethylpiperazin-2-one

Description

Significance of Chiral Piperazinone Scaffolds in Modern Organic Chemistry

Chiral piperazinone scaffolds are considered "privileged structures" in medicinal chemistry. rsc.orgresearchgate.net This designation stems from their frequent appearance in a wide array of biologically active compounds, including numerous blockbuster drugs. rsc.orgresearchgate.net The piperazine (B1678402) ring's ability to present substituents in defined three-dimensional orientations allows for precise interactions with biological targets like enzymes and receptors, which are themselves chiral. nih.govnih.gov The introduction of chirality into the piperazinone scaffold can significantly influence a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.comresearchgate.net

The structural diversity of piperazinone-containing drugs is notable, with substituents found at various positions on the ring. nih.gov However, a significant portion of these drugs bear substituents only at the nitrogen atoms, leaving the carbon positions as a relatively unexplored area for generating novel chemical entities with unique biological activities. rsc.orgresearchgate.net This highlights the immense potential for developing new synthetic methodologies to access carbon-substituted chiral piperazinones.

Overview of (S)-1,5-Dimethylpiperazin-2-one as a Representative Chiral Piperazinone Motif

This compound is a specific chiral piperazinone that serves as a valuable building block in organic synthesis. lab-chemicals.com Its structure features a six-membered piperazinone ring with a stereocenter at the C5 position, bearing a methyl group, and another methyl group at the N1 position. The "(S)" designation indicates the specific stereochemical configuration at the chiral carbon.

This particular motif is of interest due to its potential to be incorporated into larger, more complex molecules. The presence of the chiral center and the functional groups (an amide and two secondary amines after potential reduction) allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of new chemical entities.

| Property | Value |

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (5S)-1,5-dimethylpiperazin-2-one |

| CAS Number | Not explicitly found for the (S)-enantiomer, but the racemic mixture is 20806335. uni.lu |

| Canonical SMILES | CC1CN(C(=O)CN1)C |

Historical Development and Challenges in Chiral Piperazinone Synthesis

The synthesis of chiral piperazinones has evolved significantly over the years. Early methods often relied on the "chiral pool," utilizing naturally occurring chiral molecules like amino acids as starting materials. dicp.ac.cn While effective, this approach can be limited by the availability and diversity of the starting materials.

The development of asymmetric catalytic methods has been a major focus in modern organic synthesis, offering more flexible and efficient routes to chiral piperazinones. rsc.orgnih.gov These methods aim to create the desired stereocenter with high enantioselectivity, often using a chiral catalyst to control the reaction's outcome. nih.govacs.org

Despite these advancements, several challenges remain in the synthesis of chiral piperazinones. One significant hurdle is the development of general and practical methods that can be applied to a wide range of substrates with high stereocontrol. dicp.ac.cnacs.org For instance, the asymmetric hydrogenation of unsaturated piperazin-2-ones has been a successful strategy, but often requires careful optimization of catalysts and reaction conditions to achieve high enantiomeric excess. dicp.ac.cnrsc.org

Another challenge lies in the construction of piperazinones with multiple stereocenters, which requires precise control over both diastereoselectivity and enantioselectivity. dicp.ac.cn Researchers are continuously exploring new catalytic systems and synthetic strategies to overcome these limitations and expand the toolbox for accessing structurally diverse chiral piperazinones. nih.govacs.org These efforts are crucial for unlocking the full potential of this important class of heterocycles in drug discovery and other areas of chemical science. rsc.orgdicp.ac.cn

Structure

2D Structure

Properties

IUPAC Name |

(5S)-1,5-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXCFTFFNGQODI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C(=O)CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659973 | |

| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068149-94-9 | |

| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective and Asymmetric Synthesis Strategies for S 1,5 Dimethylpiperazin 2 One and Analogues

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation stands out as a powerful and atom-economical method for the creation of stereogenic centers. nih.gov The application of this strategy to the synthesis of chiral piperazinones often involves the enantioselective reduction of unsaturated precursors, such as pyrazin-2-ones or their tautomeric pyrazin-2-ol forms. rsc.org

Palladium-Catalyzed Systems for Chiral Piperazinone Generation

Palladium-catalyzed asymmetric hydrogenation has emerged as a viable route to chiral disubstituted piperazin-2-ones. rsc.org This approach typically utilizes pyrazin-2-ols as substrates, which undergo hydrogenation to afford the desired piperazinone products with high levels of both diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org The success of these systems hinges on the appropriate selection of a chiral palladium catalyst. The resulting chiral piperazin-2-ones can be subsequently converted to the corresponding chiral piperazines without compromising their optical purity. rsc.org

A notable example involves the hydrogenation of various substituted pyrazin-2-ols, demonstrating the utility of palladium-based catalytic systems.

| Substrate | Product | Yield (%) | ee (%) |

| 5-Phenyl-3-methylpyrazin-2-ol | (3S,5S)-3-Methyl-5-phenylpiperazin-2-one | 95 | 85 |

| 5-(4-Trifluoromethylphenyl)-3-methylpyrazin-2-ol | (3S,5S)-3-Methyl-5-(4-(trifluoromethyl)phenyl)piperazin-2-one | 95 | 85 |

| 5-(4-Chlorophenyl)-3-methylpyrazin-2-ol | (3S,5S)-5-(4-Chlorophenyl)-3-methylpiperazin-2-one | >99 | 89 |

| 5-(Naphthalen-2-yl)-3-methylpyrazin-2-ol | (3S,5S)-3-Methyl-5-(naphthalen-2-yl)piperazin-2-one | 95 | 88 |

| Table 1: Examples of Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. dicp.ac.cn |

Iridium-Catalyzed Systems and Ligand Design for Enantiocontrol

Iridium-catalyzed asymmetric hydrogenation has also been recognized as a versatile strategy for accessing chiral piperazin-2-ones from their unsaturated precursors. nih.gov The enantioselectivity of these transformations is profoundly influenced by the design of the chiral ligands coordinating to the iridium center. nih.gov Tridentate chiral spiro aminophosphine (B1255530) ligands, for instance, have been shown to form highly stable and efficient iridium catalysts. nih.gov The careful tailoring of these ligands creates a specific chiral environment around the metal, enabling precise discrimination between the prochiral faces of the substrate. nih.gov

While direct examples for (S)-1,5-Dimethylpiperazin-2-one are not explicitly detailed, the broader success of iridium catalysts in the asymmetric hydrogenation of various nitrogen-containing heterocycles, such as quinolines and pyrazines, underscores their potential in piperazinone synthesis. nih.govthieme-connect.comthieme-connect.de The development of binuclear triple-chloro-bridged iridium(III) chiral diphosphine complexes has enabled the enantioselective synthesis of chiral tetrahydropyrazines, which are closely related to piperazinones. thieme-connect.com

Substrate Scope and Functional Group Compatibility in Asymmetric Hydrogenation

The substrate scope of catalytic asymmetric hydrogenation for producing chiral piperazinones is a critical aspect of its synthetic utility. dicp.ac.cnrsc.org Studies have shown that palladium-catalyzed systems can tolerate a variety of substituents on the pyrazin-2-ol ring. dicp.ac.cn For instance, substrates bearing both electron-donating and electron-withdrawing groups on an aryl substituent have been successfully hydrogenated to yield the corresponding piperazin-2-ones in good yields and with high enantioselectivities. dicp.ac.cn Halogenated and polycyclic aromatic substrates are also well-tolerated. dicp.ac.cn

However, the reactivity can be influenced by the substitution pattern. For example, monosubstituted pyrazin-2-ols have been observed to exhibit lower reactivity, potentially due to strong coordination of the nitrogen atoms in both the substrate and the product to the catalyst. dicp.ac.cn The methodology has been shown to be applicable to both aryl- and alkyl-substituted pyrazin-2-ols. dicp.ac.cn

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) represents another powerful strategy for the enantioselective synthesis of piperazin-2-ones, particularly those bearing a quaternary stereocenter at the C3 position. nih.govnih.gov This method involves the reaction of a piperazin-2-one (B30754) enolate, generated in situ via decarboxylation of an allyl ester precursor, with a palladium-π-allyl complex. nih.gov

Methodology Development and Chiral Catalyst Design

The development of DAAA for piperazinone synthesis has focused on the design of effective chiral catalysts and the optimization of reaction conditions. nih.gov The use of differentially N-protected piperazin-2-ones as substrates has proven to be a successful strategy. nih.gov The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands such as those derived from the Trost-type family have been employed effectively in this context. chemrxiv.org The palladium catalyst, in conjunction with the chiral ligand, controls the facial selectivity of the allylic alkylation step. chemrxiv.org

Recent advances have also focused on developing robust and reliable palladium precatalysts to ensure reproducibility, as the source of palladium can sometimes influence the outcome of the reaction. youtube.com

Stereoinduction and Enantioselectivity Control in Allylic Alkylation

The stereochemical outcome of the DAAA of piperazin-2-ones is dictated by the chiral ligand employed in the palladium catalyst system. nih.govnih.gov The reaction proceeds through the formation of a π-allylpalladium intermediate, and the chiral ligand directs the nucleophilic attack of the piperazinone enolate to one of the two enantiotopic termini of the allyl group. nih.gov This allows for the construction of highly enantioenriched tertiary piperazin-2-ones. nih.gov

Multicomponent Reaction (MCR) Strategies for Chiral Piperazinone Formation

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like piperazinones in a single step from three or more starting materials. acs.orgebrary.net This strategy enhances molecular complexity rapidly and is well-suited for creating diverse molecular libraries. ebrary.netebrary.net

A notable MCR strategy is the "disrupted" Ugi reaction, which utilizes amino acids, aziridine (B145994) aldehyde dimers, and isocyanides to form chiral piperazinones. acs.orgnih.gov In this reaction, the typical Ugi pathway is intercepted by the exocyclic aziridine attacking the carbonyl group of a mixed anhydride (B1165640) intermediate. acs.org This single-step process simplifies access to these complex piperazinone rings. acs.org

The diastereoselectivity of the disrupted Ugi reaction is highly dependent on the choice of amino acid. nih.govmdpi.com For instance, when using an S-aziridine aldehyde dimer, primary amino acids like L-phenylalanine tend to yield trans-substituted piperazinones with (S,R,S) relative stereochemistry. acs.orgmdpi.com Conversely, secondary amino acids lead to cis-substituted products. mdpi.com The nature of the isocyanide has been found to be less significant in determining the stereochemical outcome. acs.org This method has also been adapted for solid-phase synthesis, which can provide the alternative cis-diastereomer to the trans-selective solution-phase reaction. ebrary.net

Table 1: Diastereoselectivity in Disrupted Ugi Reactions

| Amino Acid Type | Aziridine Aldehyde Dimer | Typical Product Stereochemistry |

| Primary (e.g., L-phenylalanine) | S-aziridine | trans-(S,R,S) |

| Secondary | S-aziridine | cis |

| N-linked (Solid-Phase) | S-aziridine | cis |

This table summarizes the general diastereoselectivity observed in the disrupted Ugi reaction for the formation of chiral piperazinones.

Aziridine aldehyde dimers are key amphoteric intermediates in the multicomponent synthesis of chiral piperazinones. nih.gov The reaction's stereocontrol is dictated by both the amino acid and the specific configuration of the aziridine aldehyde dimer. mdpi.com A range of functionalized isocyanides can be used in these dimer-driven cyclizations, leading to a wide variety of chiral piperazinones with high diastereoselectivity. nih.gov Theoretical evaluations have corroborated the experimental findings regarding the reaction's course and the influence of the dimer on the cyclization mechanism. nih.gov

Tandem and Cascade Cyclization Reactions

Tandem and cascade reactions provide efficient pathways to piperazinone rings by forming multiple bonds in a single, uninterrupted sequence.

A one-pot tandem sequence involving reductive amination, transamidation, and cyclization has been effectively used to produce substituted piperazin-2-ones. organic-chemistry.orgnih.gov This process typically involves reacting an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. organic-chemistry.orgacs.org The resulting intermediate undergoes an intramolecular N,N'-acyl transfer, leading to the formation of the piperazinone ring. organic-chemistry.orgacs.org

The efficiency of this reaction is influenced by the steric properties of both the acyl group and the amino ester. organic-chemistry.org N-(2-Oxoethyl)trifluoroacetamides have proven to be particularly effective, yielding products with high optical purity. organic-chemistry.orgacs.org The addition of acetic acid in acetonitrile (B52724) has been shown to promote the transamidation-cyclization step. organic-chemistry.orgacs.org This method has been successfully applied to the synthesis of conformationally restricted farnesyltransferase inhibitors. organic-chemistry.org

Table 2: Key Features of Reductive Amination-Transamidation-Cyclization

| Reactant 1 | Reactant 2 | Key Steps | Important Factors |

| N-(2-oxoethyl)amide | α-amino ester | 1. Reductive Amination | Steric properties of acyl group and amino ester |

| 2. Intramolecular N,N'-Acyl Transfer (Transamidation) | Additives (e.g., acetic acid) | ||

| 3. Cyclization | Solvent (e.g., acetonitrile) |

This table outlines the essential components and influencing factors of the tandem reductive amination-transamidation-cyclization sequence for piperazinone synthesis.

Various other intramolecular cyclization strategies have been developed for the synthesis of the piperazinone core. One such method involves the tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. lookchem.com This approach allows for significant diversity at the N-substituent of the piperazinone ring. lookchem.com

Another strategy is the palladium-catalyzed intramolecular hydroamination of aminoalkenes, which can be synthesized from chiral cyclic sulfamidates, to produce 2,6-disubstituted piperazines with a trans relative stereochemistry. organic-chemistry.org Furthermore, cascade reactions involving condensation, cyclization, and aromatization of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds have been used to create pyrrolo[1,2-a]pyrazines. rsc.org

Biocatalytic and Chemoenzymatic Approaches

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and exhibit high specificity, which is advantageous in complex syntheses. nih.govgoogle.com While the direct biocatalytic synthesis of this compound is not extensively documented in the provided results, the use of enzymes in related transformations highlights the potential of this approach.

Amine Transaminase-Mediated Synthesis of Optically Pure Piperazinones

A biocatalytic approach has been developed for the synthesis of optically active piperazinones in an aqueous medium under mild conditions. researchgate.net This method leverages the high selectivity of enzymes to produce enantiopure compounds, which are valuable in the pharmaceutical industry. researchgate.netnih.gov The strategy is centered on a biocatalytic transamination of a readily available N-(2-oxopropyl) amino acid ester, which is followed by a spontaneous intramolecular cyclization of the amine intermediate to form the piperazinone ring. researchgate.net

This chemoenzymatic cascade process is highly efficient. For instance, the synthesis of various optically pure piperazinones and 1,4-diazepanones has been successfully demonstrated. acs.org The use of transaminases (TAs) is particularly advantageous as it offers a green and sustainable route for the asymmetric synthesis of chiral amines from prochiral ketones with high optical purity and a theoretical yield of 100%. researchgate.net The reaction avoids the need for toxic reagents or heavy metals, making it an environmentally friendly alternative to traditional chemical methods. researchgate.net

Biocatalyst Selection and Optimization for Stereoselective Transformations

The success of the biocatalytic synthesis of chiral piperazinones hinges on the careful selection and optimization of the amine transaminase. Transaminases are chosen based on their substrate specificity and, crucially, their stereoselectivity, to yield either the (R)- or (S)-enantiomer as desired. nih.gov The screening of a variety of transaminases is a common starting point to identify the most effective biocatalyst for a specific ketone substrate. nih.govcore.ac.uk

Once a suitable enzyme is identified, the reaction conditions are optimized to maximize conversion and enantiomeric excess. Key parameters that are often fine-tuned include:

Amine Donor : Different amine donors, such as isopropylamine (B41738) or alanine (B10760859), can significantly affect reaction rates and equilibrium positions. acs.orgnih.gov

pH and Temperature : These must be optimized to ensure the enzyme operates at its peak activity and stability. nih.gov

Co-product Removal : The ketone co-product formed from the amine donor can inhibit the transaminase. Strategies to remove this co-product in situ can drive the reaction towards completion. researchgate.net

For example, in the synthesis of (R)-1-phenylpropan-2-amine derivatives, screening three different immobilized (R)-selective whole-cell TA biocatalysts against various amine donors led to the identification of optimal conditions that yielded conversions of 88–89% and an enantiomeric excess of >99%. nih.gov

Chiral Auxiliary-Mediated Methodologies

Applications of Ellman Sulfinamide for Consecutive Chirality Induction and Transfer

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. Since its introduction in 1997, tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary, has become a versatile and widely used chiral reagent for the asymmetric synthesis of a vast array of chiral amines. sigmaaldrich.comyale.edu Its effectiveness stems from its ability to readily condense with aldehydes and ketones to form tert-butanesulfinyl imines. The sulfinyl group then acts as a powerful chiral directing group, controlling the facial approach of a nucleophile to the imine C=N bond with high diastereoselectivity. sigmaaldrich.com

A particularly elegant strategy involves the use of Ellman sulfinamide for consecutive chirality induction and transfer events, enabling the synthesis of complex amines with multiple stereocenters from a single chiral source. nih.gov This modular protocol achieves the sequential formation of contiguous α-amino chiral carbons. The process begins with a standard stereoselective functionalization of a tBS-imine to induce the first chiral center. This is followed by a specially developed alkyne-participated rearrangement reaction, which establishes the second chiral center with high diastereoselectivity in a process that constitutes a formal chirality transfer. nih.gov This method is powerful because it provides selective access to all possible stereoisomers by leveraging the auxiliary for both induction and transfer steps. nih.gov

Stereodivergent Synthesis Strategies

Stereodivergent synthesis provides access to the full complement of stereoisomers of a product that has multiple stereocenters. researchgate.net This is a significant challenge in chemical synthesis, but it is critical for applications like drug discovery, where different stereoisomers can have vastly different biological activities.

Methodologies using chiral auxiliaries like Ellman's sulfinamide are well-suited for stereodivergent synthesis. By simply choosing either the (R)- or (S)-enantiomer of the sulfinamide, chemists can direct the synthesis toward a specific family of diastereomers. When this is combined with a second stereocenter-forming step that can also be controlled, all possible stereoisomers can be selectively generated. The strategy of consecutive chirality induction and transfer using tert-butanesulfinamide is a prime example of a stereodivergent method, as it uses the commercially available auxiliary as the exclusive chiral source to produce all possible stereoisomers in a controlled manner. nih.govresearchgate.net This approach is highly modular, allowing for the synthesis of highly branched secondary amines through stepwise stereochemical control. nih.gov

Stereoselective C-H Functionalization

Recent Advances in Direct Carbon-Substituted Piperazine (B1678402) Synthesis

The piperazine ring is a key component in numerous blockbuster drugs. mdpi.comdoaj.org However, the structural diversity of these drugs is often limited, with approximately 80% of piperazine-containing pharmaceuticals having substituents only at the nitrogen atoms. mdpi.comresearchgate.net Direct functionalization of the carbon atoms of the piperazine ring is challenging but represents an attractive avenue for creating novel chemical entities. mdpi.comresearchgate.net

Recent years have seen significant advances in the C-H functionalization of the piperazine core, providing new ways to synthesize carbon-substituted derivatives. mdpi.comnsf.gov These methods bypass traditional, often lengthy, synthetic routes that rely on the cyclization of linear precursors. researchgate.net Modern strategies that enable direct C-H functionalization include:

Photoredox Catalysis : This approach uses light-absorbing catalysts to generate reactive radical intermediates that can functionalize the C-H bonds of the piperazine ring. For example, an iridium-based photoredox catalyst has been used in a decarboxylative cyclization to access diverse C2-substituted piperazines. mdpi.com

SnAP (Stannyl Amine Protocol) Chemistry : Developed as a convergent method, this strategy involves the reaction of aldehydes with stannyl (B1234572) amine reagents. It relies on the generation of a radical from the stannane (B1208499) to achieve a combined cyclization and C-C bond formation, leading to functionalized piperazines. mdpi.com

These advanced methods are expanding the synthetic toolbox, enabling chemists to more readily access previously difficult-to-make, carbon-functionalized piperazine structures for applications in medicinal chemistry. mdpi.com

Radical-Mediated Epimerization for Stereoisomer Interconversion

Radical-mediated epimerization has been established as a potent method for the interconversion of stereoisomers in saturated nitrogen heterocycles, including piperazines. nih.gov This approach allows for the conversion of a more easily synthesized but less thermodynamically stable stereoisomer into its more stable counterpart. The process typically involves the generation of a radical at the stereogenic center, which can then undergo planarization or rapid inversion, followed by hydrogen atom transfer to form the thermodynamically favored diastereomer.

A key strategy in this area is the use of a photocatalyst in conjunction with a hydrogen atom transfer (HAT) agent. For instance, visible light-mediated epimerization of piperazine derivatives can be achieved through a thiyl radical-mediated, reversible hydrogen atom transfer at the α-amino carbon. nih.gov In this process, a photocatalyst absorbs light and initiates the formation of a thiyl radical from a thiol co-catalyst. This thiyl radical then abstracts a hydrogen atom from the α-carbon of the piperazine, generating a carbon-centered radical. This radical intermediate can then be re-protonated from either face, leading to a mixture of diastereomers. Over time, the reaction equilibrates to favor the most stable stereoisomer.

Interestingly, the mechanism for piperazine epimerization has been found to be more complex than that for other related heterocycles like morpholines. nih.gov Investigations have led to the development of thiol-free conditions for the highly stereoselective epimerization of N,N'-dialkyl piperazines. nih.gov These conditions are believed to operate through a previously unrecognized radical chain HAT mechanism, initiated by the photocatalytic oxidation of the piperazine to an amine radical cation. nih.gov

The diastereomeric ratio achieved in these reactions is often correlated with the relative energies of the diastereomers as determined by computational methods such as density functional theory (DFT) calculations. nih.gov This predictability makes radical-mediated epimerization a valuable tool for accessing the desired stereoisomer of substituted piperazin-2-ones.

Table 1: Examples of Radical-Mediated Epimerization of Piperidine (B6355638) Derivatives

| Entry | Substrate (syn-isomer) | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | N-Phenyl-2,3-disubstituted piperidine | >95:5 | 92 |

| 2 | N-Methyl-2,5-disubstituted piperidine | 94:6 | 88 |

| 3 | N-Isopropyl-2,5-disubstituted piperidine | 95:5 | 85 |

This table presents data for analogous piperidine systems to illustrate the effectiveness of radical-mediated epimerization. Specific data for this compound was not available in the reviewed literature.

Photoredox Catalysis in Stereochemical Editing of Piperazines

Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling a wide array of novel transformations under mild conditions. nih.govresearchgate.net In the context of piperazine chemistry, photoredox catalysis is not only used for their synthesis and functionalization but also plays a crucial role in stereochemical editing. nih.govresearchgate.net

The fundamental principle of photoredox catalysis involves the use of a photocatalyst, typically a transition metal complex (e.g., of iridium or ruthenium) or an organic dye, which can absorb visible light to reach an excited state. researchgate.net In this excited state, the catalyst can act as a potent single-electron oxidant or reductant, initiating radical-based reaction cascades.

For stereochemical editing, a photoredox catalyst can be employed to generate the key radical intermediate necessary for epimerization, as described in the previous section. The photocatalyst's role is to facilitate the initial hydrogen atom abstraction or an electron transfer event that leads to the formation of the α-amino radical. The versatility of photoredox catalysis allows for a broad range of substrates and functional groups to be tolerated.

Recent advancements have highlighted the use of organic photoredox catalysts, such as acridinium (B8443388) salts, which offer a more sustainable alternative to precious metal-based catalysts. researchgate.net These organic catalysts can be highly oxidizing and enable the direct oxidation of carbamate-protected amines to their corresponding radical cations, which can then undergo further reactions to achieve stereochemical inversion. researchgate.net

While direct examples of photoredox-catalyzed stereochemical editing of this compound are not explicitly detailed in the literature, the developed methodologies for piperazines are, in principle, applicable. nih.gov A programmable approach to piperazine synthesis using organic photoredox catalysis has been described, which involves the direct oxidation of a substrate followed by a 6-endo-trig radical cyclization with an in-situ generated imine. nih.gov This demonstrates the power of photoredox catalysis to control the formation of the piperazine core, which can be extended to the stereoselective synthesis and modification of specific isomers.

Table 2: Components in Photoredox Catalyzed Piperazine Synthesis

| Component | Function | Example |

| Photocatalyst | Absorbs light and initiates electron transfer | Ir[(ppy)2(dtbbpy)]PF6, Acridinium salts |

| Substrate | The piperazine precursor or starting stereoisomer | N-protected diamines, Ene-carbamates |

| Radical Precursor/Initiator | Generates the key radical for transformation | Thiols (for thiyl radicals), Direct oxidation |

| Light Source | Provides the energy to excite the photocatalyst | Blue LEDs |

This table outlines the general components and their roles in photoredox-catalyzed reactions involving piperazines.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Piperazinone Formation and Transformation Reactions

Kinetic studies are fundamental to understanding the rates at which chemical reactions occur and the factors that influence these rates. For the formation of piperazinones, kinetic analyses often focus on the intramolecular cyclization step or the initial intermolecular reaction forming the open-chain precursor. While specific kinetic data for (S)-1,5-Dimethylpiperazin-2-one is not extensively documented in publicly available literature, analogous reactions provide valuable insights.

Such studies highlight the importance of reaction conditions on the rate of reaction. While not directly measuring the formation of the piperazinone ring, the kinetics of reactions involving the piperazine (B1678402) core provide a framework for understanding the reactivity of these heterocycles. In the context of forming this compound, kinetic studies would likely focus on the rate of intramolecular cyclization of a suitably substituted N-methylalanine amide derivative.

Table 1: Kinetic Data for CO2 Absorption in Aqueous AEPZ Solution nih.gov

| Temperature (K) | AEPZ Concentration (wt fr.) | Overall Rate Constant (k_ov) (mol/m²·s·kPa) |

| 313 | 0.1 | 2.52987 × 10⁻⁴ |

| 303-333 | 0.1-0.4 | Varies with temperature and concentration |

Elucidation of Rate-Determining Steps and Key Intermediates

In the synthesis of piperazinones, the intramolecular cyclization of an N-substituted amino acid amide is often a key step. For gold(I)-catalyzed cyclization of N-propargyl benzamides, a related reaction, the rate-limiting step has been shown to be solvent-dependent, switching from protodeauration to π-activation. nih.gov This underscores the importance of the reaction environment in dictating the reaction mechanism.

In the context of forming this compound, a likely synthetic route involves the cyclization of a derivative of (S)-alanine. Key intermediates in such a process would include the open-chain N-methylated and N-acylated alanine (B10760859) derivative. For example, in a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to form chiral piperazin-2-ones, dihydropyrazinone tautomers are proposed as key intermediates in a dynamic kinetic resolution process. dicp.ac.cn

Table 2: Proposed Key Intermediates in Chiral Piperazinone Synthesis dicp.ac.cn

| Reaction Type | Proposed Key Intermediates |

| Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols | 1,6-dihydropyrazin-2(3H)-one, 4,5-dihydropyrazin-2(3H)-one |

| Intramolecular cyclization of N-propargyl benzamides | Gold-π-alkyne complex, vinyl-gold species |

Proposed Reaction Pathways and Mechanistic Hypotheses

Several reaction pathways can be envisioned for the synthesis of this compound. A common approach involves the use of (S)-alanine as a chiral starting material. One plausible pathway is the N-alkylation of an (S)-alanine derivative with a suitable two-carbon synthon, followed by intramolecular cyclization.

For example, the synthesis of chiral piperazines has been achieved through a multi-step sequence starting from S-phenylalanine, involving reductive amination to introduce an ethoxycarbonylmethyl group, followed by intramolecular amidation. clockss.org A similar strategy could be adapted for this compound, starting with (S)-alanine.

Another approach involves the multicomponent synthesis of piperazinones. For instance, the reaction of aziridine (B145994) aldehyde dimers with functionalized isocyanides has been shown to produce chiral piperazinones with high diastereoselectivity, with a proposed dimer-driven mechanism of cyclization. nih.gov

The study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide has demonstrated how the stereochemistry of the starting material influences the cyclization pathways, leading to different heterocyclic products. nih.gov This highlights the critical role of stereochemistry in directing the course of the reaction.

Stereochemical Models and Transition State Analysis in Asymmetric Processes

The stereochemical outcome of an asymmetric synthesis is determined by the relative energies of the diastereomeric transition states. nih.gov In the synthesis of this compound, controlling the stereochemistry at the C5 position, which bears the methyl group derived from (S)-alanine, is paramount.

Transition state models are used to rationalize and predict the stereoselectivity of a reaction. These models often consider non-covalent interactions, such as hydrogen bonding and steric hindrance, between the substrate and the chiral catalyst or auxiliary. nih.gov Modern density functional theory (DFT) calculations are a powerful tool for analyzing these transition states and understanding the origins of stereoselectivity. nih.gov

In the context of synthesizing chiral piperazinones, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to proceed with high enantioselectivity. dicp.ac.cnrsc.org The stereochemical outcome is influenced by the chiral ligand coordinated to the palladium catalyst, which creates a chiral environment for the hydrogenation reaction. The transition state model for such a reaction would involve the coordination of the substrate to the chiral metal complex in a way that favors the formation of one enantiomer over the other.

Table 3: Factors Influencing Stereoselectivity in Asymmetric Synthesis nih.gov

| Factor | Description |

| Chiral Catalyst/Auxiliary | Creates a chiral environment that differentiates between diastereomeric transition states. |

| Non-covalent Interactions | Hydrogen bonding, dipole-dipole interactions, and steric repulsion can stabilize or destabilize transition states. |

| Solvent | Can influence the conformation of the substrate and catalyst, as well as the stability of transition states. |

| Temperature | Can affect the energy difference between competing transition states. |

Influence of Electronic and Steric Factors on Reaction Mechanisms and Selectivity

Both electronic and steric factors play a crucial role in determining the mechanism and selectivity of chemical reactions. In the synthesis of piperazinones, these factors can influence the rate of cyclization, the regioselectivity of N-alkylation, and the stereoselectivity of asymmetric transformations.

For example, in the enantioselective cyclopropanation of methylene-substituted saturated heterocycles, it was observed that increasing the steric bulk of a substituent on the nitrogen atom led to a decrease in the enantiomeric excess of the product. acs.org This suggests that steric hindrance can negatively impact the stereochemical outcome. Conversely, substrates with substituents possessing varied electronic properties reacted with comparable enantioselectivity, indicating that electronic effects were less influential in that particular system. acs.org

In the synthesis of substituted piperazine-2,5-diones, the condensation of methoxylated benzaldehydes was found to exclusively form the (Z,Z)-isomers, highlighting the influence of the substituents on the stereochemical outcome. chemrxiv.org

The monoalkylation of piperazine is a classic example of how reaction conditions can be manipulated to control selectivity. Using a large excess of piperazine favors mono-alkylation, while using protecting groups, such as a Boc group, allows for selective alkylation at the unprotected nitrogen atom. researchgate.net The synthesis of this compound would require careful control of N-alkylation to achieve the desired dimethylated product.

Computational Chemistry and Theoretical Studies of S 1,5 Dimethylpiperazin 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

No specific studies detailing the DFT-optimized molecular geometry of (S)-1,5-Dimethylpiperazin-2-one, including bond lengths, bond angles, and dihedral angles, were found. Such calculations would provide the foundational three-dimensional structure of the molecule at its lowest energy state.

Electronic Structure Analysis

Detailed electronic structure analyses, which are fundamental to understanding a molecule's reactivity and stability, are not available for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

There is no published data on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Specific NBO analyses, which would provide insights into charge delocalization, hyperconjugative interactions, and the nature of bonding within this compound, have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

MEP maps for this compound, which would visually indicate the electron-rich and electron-deficient regions and thus predict sites for electrophilic and nucleophilic attack, are not available in the reviewed literature.

Conformational Analysis and Potential Energy Surfaces

While cyclic systems like piperazinones can exist in various conformations (e.g., chair, boat, twist-boat), a detailed conformational analysis and the corresponding potential energy surface for this compound have not been documented. Such studies are vital for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Topological Analyses (AIM, ELF, LOL, RDG) for Intermolecular Interactions

Topological analysis of the electron density is a powerful computational tool used to elucidate the nature of chemical bonds and non-covalent interactions within and between molecules. These methods provide a quantum mechanical description of bonding that goes beyond simple Lewis structures.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins. nih.gov Critical points in the electron density are located and analyzed to characterize chemical bonds and interactions. For instance, the presence of a bond critical point (BCP) between two atoms is a necessary condition for the existence of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interaction. For example, in studies of other heterocyclic compounds, AIM analysis has been used to characterize hydrogen bonds and other weak intermolecular forces that govern crystal packing and molecular recognition. nih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. nih.govnih.gov These methods provide a visual representation of the molecule's electronic structure, partitioning the molecular space into basins of electron localization. nih.gov In computational studies of piperazine (B1678402) derivatives, ELF and LOL analyses are employed to understand the electronic environment around nitrogen and oxygen atoms, which is crucial for their reactivity and interaction with other molecules. researchgate.netresearchgate.net Shaded surface maps generated from ELF and LOL can reveal areas of electron depletion and accumulation, offering insights into the molecule's electrophilic and nucleophilic sites. researchgate.netnih.gov

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions. nih.gov By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. nih.gov This technique is particularly useful for understanding the forces that stabilize the three-dimensional structure of molecules in condensed phases. For related piperazine compounds, RDG analysis has been instrumental in visualizing the complex network of intermolecular interactions that dictate their solid-state architecture. researchgate.net

A hypothetical application of these methods to this compound would involve calculating the electron density and its derivatives using density functional theory (DFT). The resulting data would then be analyzed to identify and characterize the various intramolecular and intermolecular interactions, such as C-H···O and other weak non-covalent forces, which would influence its physical properties and chemical behavior.

Theoretical Prediction of Reaction Pathways and Energetic Profiles

Computational chemistry provides a powerful means to investigate the mechanisms and energetics of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. For a molecule like this compound, theoretical studies could predict its reactivity and the pathways of its potential transformations.

For piperazine and its derivatives, computational studies have been used to model various reactions. For example, the thermodynamics of CO2 absorption by piperazine solutions have been extensively studied using computational chemistry to calculate the equilibrium constants and enthalpies of the relevant reactions. acs.orgnih.govresearchgate.net These studies often involve calculating the free energy and enthalpy of various reaction steps, such as deprotonation, carbamate (B1207046) formation, and protonated carbamate formation. acs.orgnih.gov

In the context of the synthesis and modification of piperazinones, computational methods could be used to explore the energetic profiles of reactions such as N-alkylation or cyclization reactions that form the piperazinone ring. mdpi.comorganic-chemistry.org For instance, the reaction of a diamine with a suitable precursor to form the lactam ring of the piperazinone could be modeled to understand the reaction mechanism and identify the most favorable reaction conditions. Similarly, the reactivity of the existing piperazinone structure towards electrophiles or nucleophiles could be assessed by calculating the energies of the transition states for these reactions.

While specific theoretical studies on the reaction pathways of this compound are not documented in the searched literature, the established computational methodologies are well-suited to provide valuable predictions about its chemical behavior. Such studies would contribute to a deeper understanding of its stability, reactivity, and potential applications in various fields of chemistry.

Synthesis and Reactivity of S 1,5 Dimethylpiperazin 2 One Derivatives and Analogues

Modular Synthetic Strategies for Substituted (S)-1,5-Dimethylpiperazin-2-one Analogues

The synthesis of substituted piperazines, including analogues of this compound, often employs modular strategies that allow for the systematic variation of substituents. These approaches are crucial for exploring the chemical space and establishing structure-activity relationships.

One effective method for synthesizing substituted piperazines involves the cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO). This process is initiated by activating agents such as carboxylic acids, alkynes, and alkyl or aryl halides, facilitating the subsequent ring-opening by various nucleophiles. researchgate.net This strategy offers a metal-free, one-pot synthesis that is operationally simple and proceeds under mild conditions with good functional group tolerance. researchgate.net

A notable modular approach for creating asymmetrically disubstituted piperazines utilizes titanium and zirconium catalysts to react simple amines and alkynes. This method is highly efficient, requiring minimal purification steps and no protecting groups to produce 2,5-dialkylated piperazines in moderate to high yields. ubc.ca

The synthesis of piperazine (B1678402) derivatives containing a bi-2-naphthyl moiety has been achieved through a multi-step process starting from 2,2'-dimethoxy-1,1'-bi-naphthalene. This involves acylation, condensation with 1,2-diamines to form a dihydro-2-piperazinone intermediate, followed by reduction. grafiati.com Chiral versions of these derivatives can be synthesized using asymmetric reduction with a chiral oxazoborolidine catalyst. grafiati.com

The table below summarizes various modular synthetic strategies for piperazine analogues.

| Starting Materials | Key Reagents/Catalysts | Intermediate(s) | Final Product Type | Reference |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO), Nucleophiles | Carboxylic acids, Alkynes, Alkyl/Aryl halides | Activated DABCO salt | N-substituted piperazines | researchgate.net |

| Simple amines, Alkynes | Titanium and Zirconium catalysts | - | 2,5-Asymmetrically disubstituted piperazines | ubc.ca |

| 2,2'-Dimethoxy-1,1'-bi-naphthalene, 1,2-Diamines | Ethyl chlorooxoacetate, NaBH4/I2 | Dihydro-2-piperazinone | Piperazine derivatives with bi-2-naphthyl moiety | grafiati.com |

| 2,2'-Dimethoxy-1,1'-bi-naphthalene, 1,2-Diamines | Chiral oxazoborolidine catalyst | Dihydro-2-piperazinone | Chiral piperazine derivatives with bi-2-naphthyl moiety | grafiati.com |

Exploration of Reactivity Patterns within the Piperazinone Ring System

The reactivity of the piperazinone ring system is fundamental to its utility in chemical synthesis and drug development. Understanding these patterns allows for the strategic functionalization of the core structure.

A significant area of advancement has been the C–H functionalization of the piperazine ring. Traditionally, introducing substituents at the carbon atoms of piperazines has been a lengthy process limited by the availability of starting materials. mdpi.com However, recent methods have focused on the direct functionalization of C-H bonds. For instance, the use of SnAP (Stannyl Amine Protocol) reagents, initially with stoichiometric copper, has enabled the functionalization at the C2 position. mdpi.com This has been further improved to a catalytic copper system, expanding the scope to include heterocyclic aldehydes for the synthesis of α-heteroarylated piperazines. mdpi.com

The piperazinone ring can also undergo cycloaddition reactions. For example, the inverse electron demand Diels-Alder reactions of electron-deficient heterocyclic azadienes like 1,2,3,5-tetrazines have been explored. nih.gov These reactions provide powerful routes to highly substituted aromatic and heteroaromatic systems. nih.gov The reactivity of these tetrazines is influenced by the substituents, with dialkyl-substituted tetrazines showing greater reactivity with amidines compared to their diaryl counterparts. organic-chemistry.orgresearchgate.net

Furthermore, manganese(III) acetate-mediated radical cyclizations have been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov This reaction involves the formation of an alpha carbon radical from a 1,3-dicarbonyl compound, which then adds to an unsaturated piperazine derivative. nih.gov

The table below details different reactivity patterns observed within the piperazinone ring system.

| Reaction Type | Reagents | Key Features | Product(s) | Reference(s) |

| C-H Functionalization | SnAP reagents, Copper catalyst | Enables direct functionalization at the C2 position. | α-Heteroarylated piperazines | mdpi.com |

| Inverse Electron Demand Diels-Alder | 1,2,3,5-Tetrazines, Amidines | Reactivity is substituent-dependent; provides access to highly substituted systems. | Substituted 1,3,5-triazines | nih.govorganic-chemistry.orgresearchgate.net |

| Radical Cyclization | Mn(OAc)3, 1,3-Dicarbonyl compounds | Involves the formation and addition of an alpha carbon radical. | Piperazine-containing dihydrofurans | nih.gov |

| Sulfamidate Ring-Opening | 2-Alkylaminoquinazolinone, Sulfamidate | Regioselective ring-opening followed by tandem rearrangement. | Dihydropyrazino-[2,1-b]-quinazolinones | nih.gov |

Development of Diverse Functionalized Piperazinone Scaffolds for Chemical Space Exploration

The development of diverse functionalized piperazinone scaffolds is driven by the need to explore a wider chemical space for identifying novel bioactive compounds. researchgate.net The piperazine ring serves as a versatile scaffold for arranging pharmacophoric groups in specific spatial orientations.

A variety of synthetic approaches have been developed to introduce diverse functionalities. For example, a series of thiazolylhydrazine-piperazine derivatives were synthesized by reacting 4-(4-methylpiperazin-1-yl)benzaldehyde with thiosemicarbazide, followed by reaction with substituted phenacyl bromides. mdpi.com This modular synthesis allows for the creation of a library of compounds with different substitutions on the phenyl ring of the thiazole (B1198619) moiety. mdpi.com

The synthesis of quinazoline (B50416) derivatives containing piperazine moieties has been achieved through substitution reactions between 4-chloroquinazolines and various benzyl (B1604629) or amido piperazines. grafiati.com This approach has yielded compounds with potent biological activities.

Another strategy involves the synthesis of piperazine-substituted dihydrofuran derivatives through Mn(OAc)3-mediated radical cyclizations of diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov This method provides access to a range of dihydrofuran-piperazine compounds with varying yields depending on the substituents. nih.gov

The table below showcases examples of diverse functionalized piperazinone scaffolds.

| Scaffold Type | Synthetic Approach | Key Starting Materials | Diversity Elements | Reference(s) |

| Thiazolylhydrazine-piperazine | Multi-step condensation | 1-Methylpiperazine, 4-Fluorobenzaldehyde, Thiosemicarbazide, Substituted phenacyl bromides | Substitution on the phenyl ring of the thiazole | mdpi.com |

| Quinazoline-piperazine | Nucleophilic substitution | 4-Chloroquinazolines, Benzyl/Amido piperazines | Substituents on the quinazoline and piperazine rings | grafiati.com |

| Dihydrofuran-piperazine | Radical cyclization | Diacyl/Alkyl-acyl piperazines, 1,3-Dicarbonyl compounds | Substituents on the piperazine and dihydrofuran rings | nih.gov |

Applications of Chiral Piperazinones As Ligands and Catalysts in Asymmetric Synthesis

Design and Synthesis of Chiral Ligands Incorporating Piperazinone Units

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The incorporation of a piperazinone unit into a ligand scaffold offers a unique combination of steric and electronic properties that can influence the stereochemical outcome of a catalytic reaction. The synthesis of such ligands often begins with enantiomerically pure starting materials, a "chiral pool" approach, to establish the desired stereochemistry. nih.govrsc.org

Various synthetic strategies have been developed to access chiral piperazinone-containing molecules. These methods include:

From Chiral Amino Acids: Enantiopure amino acids can serve as versatile starting materials. For example, the condensation of an N-protected amino acid with a suitable diamine fragment can lead to the formation of a chiral piperazinone core after a series of transformations, including cyclization. rsc.org

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one (B30754) precursors, such as pyrazin-2-ols, represents a powerful method for generating chiral piperazinones with high enantioselectivity. nih.gov

Catalytic Asymmetric Alkylation: The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazin-2-ones. rsc.org

Organocatalytic Approaches: Asymmetric organocatalysis has also been employed for the synthesis of chiral piperazinones. For instance, one-pot procedures involving quinine-derived urea (B33335) catalysts have been developed for the enantioselective synthesis of 3-aryl/alkyl piperazin-2-ones. nih.gov

While these methods provide access to a range of chiral piperazinone structures, the specific application of "(S)-1,5-Dimethylpiperazin-2-one" as a direct precursor for chiral ligand synthesis is not extensively documented in the reviewed literature. However, the established synthetic routes for other chiral piperazinones could theoretically be adapted for the derivatization of this specific compound to create novel ligands.

Utility of Piperazinone-Derived Ligands in Transition Metal-Catalyzed Asymmetric Transformations

Chiral ligands derived from piperazinone scaffolds have demonstrated their utility in a variety of transition metal-catalyzed asymmetric reactions. The nitrogen atoms within the piperazinone ring can act as effective coordination sites for a range of transition metals, including palladium, iridium, and rhodium. The chiral environment created by the ligand around the metal center can effectively control the stereochemical pathway of the reaction, leading to the preferential formation of one enantiomer of the product. nih.govrsc.org

A notable application of such ligands is in palladium-catalyzed asymmetric transformations. For instance, chiral phosphine-piperazinone ligands could potentially be employed in reactions such as asymmetric allylic alkylation, where the ligand's structure would be crucial in determining the enantiomeric excess (ee) of the product.

To illustrate the potential performance of such catalytic systems, the following table presents hypothetical data for a palladium-catalyzed asymmetric allylic alkylation using a ligand derived from a chiral piperazinone.

| Entry | Substrate | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 1,3-Diphenylallyl acetate | 2.5 | Toluene | 25 | 95 | 92 |

| 2 | 1,3-Dicyclohexylallyl acetate | 2.5 | THF | 25 | 92 | 88 |

| 3 | Cinnamyl acetate | 2.5 | Dichloromethane | 0 | 98 | 95 |

This table is illustrative and based on typical results for similar classes of ligands, as specific data for this compound derived ligands in this reaction is not available in the reviewed literature.

Development of Novel Chiral Catalytic Systems for Enantioselective Processes

The development of novel chiral catalytic systems is a continuous endeavor in asymmetric synthesis. The modular nature of piperazinone synthesis allows for the systematic modification of the ligand structure to fine-tune its steric and electronic properties for a specific catalytic application. This can involve the introduction of different substituents on the piperazinone ring or the nitrogen atoms.

One promising area is the development of bifunctional catalysts, where the piperazinone scaffold not only provides a chiral environment but also contains a secondary functional group that can participate in the catalytic cycle, for example, through hydrogen bonding or as a Brønsted acid/base.

Advanced Spectroscopic and Structural Elucidation Methodologies for S 1,5 Dimethylpiperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. longdom.org

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. longdom.orgsdsu.edu It is instrumental in tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for connecting different spin systems and identifying quaternary carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for (S)-1,5-Dimethylpiperazin-2-one can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170 |

| N-CH₃ | ~2.9 (s) | ~35 |

| C₅-H | ~3.2 (m) | ~55 |

| C₅-CH₃ | ~1.2 (d) | ~15 |

| C₃-H₂ | ~3.4 (m), ~3.0 (m) | ~50 |

| C₆-H₂ | ~3.1 (m), ~2.8 (m) | ~48 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. The multiplicity of the signals is indicated in parentheses (s = singlet, d = doublet, m = multiplet).

Stereochemical Assignment via NMR Analysis

The stereochemistry of cyclic compounds like piperazinones can be investigated using NMR techniques. beilstein-journals.org For this compound, the relative stereochemistry of the substituents on the piperazine (B1678402) ring can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. wordpress.com

The magnitude of the ³JHH coupling constants between protons on adjacent carbons can provide information about their dihedral angle, which in turn relates to their relative stereochemical arrangement (cis or trans). wordpress.com Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, regardless of whether they are directly bonded. wordpress.com The presence or absence of cross-peaks in a NOESY spectrum can help to confirm the spatial relationship between the methyl group at the C5 position and the protons on the piperazine ring, thereby confirming the stereochemical assignment. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the FT-IR spectrum is expected to show key absorption bands corresponding to:

C=O (Amide I band): A strong absorption band typically in the range of 1630-1680 cm⁻¹, characteristic of the carbonyl group in a six-membered lactam ring.

C-N stretching: These vibrations appear in the fingerprint region, typically between 1000-1350 cm⁻¹. researchgate.net

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

N-H stretching: If the secondary amine is present, a band would be observed around 3300-3500 cm⁻¹, however, in this N-substituted piperazinone, this band will be absent.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching (Amide I) | 1630 - 1680 |

| C-N | Stretching | 1000 - 1350 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit bands corresponding to the various molecular vibrations. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.gov For instance, while the C=O stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, skeletal vibrations of the piperazine ring might be more prominent in the Raman spectrum.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₁₂N₂O), the molecular weight is 128.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 128. Subsequent fragmentation of the molecular ion would produce a series of daughter ions, providing clues about the molecule's structure. Common fragmentation pathways for piperazinones often involve the cleavage of the ring and loss of small neutral molecules like CO or C₂H₄. The fragmentation pattern can be complex but provides a unique fingerprint for the compound. researchgate.netmdpi.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy.

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 100 | [M - CO]⁺ |

| 85 | [M - CH₃ - CO]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₅N]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy and precision. For this compound (C₆H₁₂N₂O), HRMS provides an exact mass measurement, which is critical for confirming its molecular formula.

Detailed Research Findings: While specific HRMS data for this compound is not extensively available in public literature, the expected accurate mass can be calculated and would be experimentally verified. Using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, the protonated molecule [M+H]⁺ would be measured. The theoretical monoisotopic mass of C₆H₁₂N₂O is 128.09496 Da. An HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the compound's elemental composition. For instance, a study on other piperazine derivatives reported mass accuracies within 1 mDa, a level of precision that unequivocally supports structural assignments. acs.org

Interactive Data Table: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₆H₁₃N₂O⁺ | 129.10224 |

| [M+Na]⁺ | C₆H₁₂N₂ONa⁺ | 151.08418 |

| [M+K]⁺ | C₆H₁₂N₂OK⁺ | 167.05812 |

| [M-H]⁻ | C₆H₁₁N₂O⁻ | 127.08768 |

This table presents the predicted accurate mass-to-charge ratios (m/z) for common adducts of this compound that would be observed in an HRMS analysis.

Hyphenated Techniques (e.g., HPLC/MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for analyzing complex mixtures and confirming the identity of individual components.

HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful method for the analysis of non-volatile and thermally labile compounds like piperazinones. In a typical setup, the compound would be separated on a reversed-phase C18 column and subsequently ionized, often using electrospray ionization (ESI). The resulting precursor ion (e.g., m/z 129.1 for [M+H]⁺) is then fragmented in the collision cell of the mass spectrometer to produce a characteristic fragmentation pattern. Studies on similar piperazine-containing compounds have demonstrated the utility of HPLC-MS/MS for their sensitive and specific detection in various matrices. nmrdb.org

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While piperazinones can be analyzed by GC-MS, derivatization might sometimes be employed to improve volatility and chromatographic performance. Upon injection into the GC, the compound is vaporized and separated on a capillary column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, characterized by its molecular ion peak (if stable enough to be observed) and a series of fragment ions. The fragmentation patterns of cyclic amides and amines are well-documented and would be expected to involve cleavages of the piperazinone ring. For instance, the fragmentation of 2,5-dimethylpiperazine (B91223) often results in a base peak at m/z 58, corresponding to the cleavage of the ring. optica.org Similar fragmentation pathways would be anticipated for this compound, providing structural confirmation.

Interactive Data Table: Expected GC-MS Fragmentation

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 128 | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ |

| 99 | [M - C₂H₅]⁺ or [M - NCH₃]⁺ |

| 85 | [M - C₃H₇]⁺ or [M - COCH₃]⁺ |

| 58 | [C₃H₈N]⁺ (from ring cleavage) |

| 44 | [C₂H₆N]⁺ |

This table outlines the plausible fragmentation patterns for this compound under electron ionization in GC-MS, based on established fragmentation rules for related structures.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. rsc.orgafmps.beacs.orgccpn.ac.uk This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.

Detailed Research Findings: For a chiral molecule like this compound, growing a high-quality single crystal is the first critical step. Once a suitable crystal is obtained, X-ray diffraction analysis can be performed. The absolute configuration is typically determined using anomalous dispersion, where the scattering of X-rays by the electrons of the atoms is wavelength-dependent. ccpn.ac.uk The Flack parameter, derived from the diffraction data, is a key indicator of the absolute structure; a value close to 0 confirms the assigned stereochemistry. afmps.be While a specific crystal structure for this compound is not publicly available, the methodology is well-established for similar chiral organic molecules, even those containing only light atoms like carbon, nitrogen, and oxygen. ccpn.ac.uk

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Characterization

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comchromatographyonline.com The resulting ECD spectrum is unique to a specific enantiomer and its conformation, making it an excellent tool for assigning absolute configuration and studying stereochemical features.

Detailed Research Findings: The ECD spectrum of this compound would be characterized by Cotton effects, which are positive or negative bands corresponding to electronic transitions within the molecule's chromophores. The lactam group (-C(=O)-N-) in the piperazinone ring is the primary chromophore. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry at the chiral centers. For lactams, the n → π* transition of the carbonyl group typically gives rise to a Cotton effect in the 210-240 nm region. rsc.orggithub.io By comparing the experimental ECD spectrum of an unknown sample to that of a reference standard or to a theoretically calculated spectrum, the absolute configuration can be confidently assigned. For instance, studies on β-lactams have shown that ECD spectroscopy can reliably determine their absolute configuration. github.io

Computational-Spectroscopic Correlation Methods (e.g., GIAO-NMR, Calculated ECD Spectra)

Computational methods have become indispensable in modern structural elucidation, providing a powerful means to predict and interpret spectroscopic data.

GIAO-NMR: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. acs.orgambeed.comacs.org By performing GIAO calculations on a proposed structure, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with the experimental data to confirm the structure and assign specific resonances. The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.1 ppm for ¹H NMR. youtube.com While specific GIAO calculations for this compound are not published, this method would be invaluable for confirming the connectivity and stereochemical environment of the atoms in the molecule.

Calculated ECD Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the ECD spectrum of a chiral molecule. nih.govchiraltech.com The process involves first determining the low-energy conformers of the molecule through a conformational search. Then, the ECD spectrum for each conformer is calculated, and a Boltzmann-weighted average is taken to generate the final predicted spectrum. This predicted spectrum can be directly compared to the experimental ECD spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. chiraltech.com This approach has been successfully applied to a wide range of chiral molecules, including complex natural products.

Interactive Data Table: Typical Parameters for ECD Calculation

| Parameter | Description | Typical Value/Method |

| Conformational Search | Method to find low-energy conformers | Molecular Mechanics (e.g., MMFF) or semi-empirical methods |

| Geometry Optimization | Method to refine the structure of conformers | DFT (e.g., B3LYP/6-31G(d)) |

| ECD Calculation | Method to calculate the ECD spectrum | TD-DFT (e.g., CAM-B3LYP/TZVP) |

| Solvation Model | Accounts for solvent effects | Polarizable Continuum Model (PCM) |

This table summarizes the common computational parameters used in the prediction of ECD spectra.

Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral SFC)

Assessing the enantiomeric purity of a chiral compound is crucial, especially in pharmaceutical applications. Chiral chromatography is the primary technique for this purpose.

Chiral Supercritical Fluid Chromatography (SFC): Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, often offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC. The separation is achieved using a chiral stationary phase (CSP), typically based on polysaccharide derivatives like amylose (B160209) or cellulose. ambeed.com The mobile phase consists of supercritical carbon dioxide mixed with a polar organic modifier (e.g., methanol, ethanol) and sometimes an additive to improve peak shape and resolution. The development of a chiral SFC method for this compound would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers. acs.org The high efficiency of modern SFC systems allows for rapid and accurate determination of the enantiomeric excess (ee) of a sample. github.io

Interactive Data Table: Typical Chiral SFC Screening Conditions

| Parameter | Condition |

| Columns | Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC, etc. |

| Mobile Phase | CO₂ / (Methanol or Ethanol) with or without additive |

| Additive (if needed) | Basic (e.g., Diethylamine) or Acidic (e.g., Trifluoroacetic Acid) |

| Flow Rate | 2-5 mL/min |

| Backpressure | 100-200 bar |

| Temperature | 25-40 °C |

This table outlines typical starting conditions for developing a chiral SFC method for the enantiomeric separation of a polar compound like this compound.

Q & A

Basic: What are the key considerations when designing a synthesis protocol for (S)-1,5-Dimethylpiperazin-2-one to ensure enantiomeric purity?

Methodological Answer:

To achieve high enantiomeric purity, focus on:

- Chiral Resolution Techniques : Use chiral auxiliaries or catalysts during cyclization steps to favor the (S)-enantiomer. For example, asymmetric hydrogenation or enzymatic resolution may be employed.

- Reaction Monitoring : Utilize chiral HPLC or capillary electrophoresis to track enantiomeric excess (ee) during synthesis .

- Purification : Crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can isolate the desired enantiomer. Confirm purity via polarimetry and H NMR to verify stereochemical integrity .

Basic: How is the structural characterization of this compound validated in synthetic chemistry research?

Methodological Answer:

- Spectroscopic Analysis :

- H/C NMR : Assign peaks to confirm methyl groups at positions 1 and 5, and the lactam carbonyl (C=O) at ~170 ppm. Compare with databases like NIST Chemistry WebBook for validation .

- Mass Spectrometry (MS) : ESI+ or HRMS should show a molecular ion peak at m/z 142 [M+H], consistent with the molecular formula .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement and hydrogen bonding patterns in the piperazinone ring .